molecular formula C4H6Cl3NO2 B13789236 N,N-Dimethyl-O-trichloroacetylhydroxylamine CAS No. 73941-27-2

N,N-Dimethyl-O-trichloroacetylhydroxylamine

Cat. No.: B13789236
CAS No.: 73941-27-2
M. Wt: 206.45 g/mol
InChI Key: RAKDKVOEPXLINH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-O-trichloroacetylhydroxylamine is a hydroxylamine derivative with the molecular formula C₄H₆Cl₃NO₂. Its structure consists of a hydroxylamine backbone (NH-O-) modified by:

  • N,N-dimethyl groups: Two methyl groups attached to the nitrogen atom.
  • O-trichloroacetyl group: A trichloroacetyl (CCl₃CO-) substituent bonded to the oxygen.

This compound is hypothesized to act as an acylating agent in organic synthesis due to the electron-withdrawing trichloroacetyl group, which enhances electrophilicity. Its molecular weight is approximately 242.4 g/mol, and it is likely a solid at room temperature, though exact physical data (e.g., melting point) are unavailable .

Properties

CAS No.

73941-27-2

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

dimethylamino 2,2,2-trichloroacetate

InChI

InChI=1S/C4H6Cl3NO2/c1-8(2)10-3(9)4(5,6)7/h1-2H3

InChI Key

RAKDKVOEPXLINH-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino 2,2,2-trichloroacetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with trichloroacetic acid under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of dimethylamino 2,2,2-trichloroacetate involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Dimethylamino 2,2,2-trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethylamino 2,2,2-trichloroacetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethylamino 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N,N-Dimethyl-O-trichloroacetylhydroxylamine, differing primarily in substituents on the hydroxylamine backbone:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties and Applications Hazards
This compound C₄H₆Cl₃NO₂ N,N-dimethyl, O-trichloroacetyl 242.4 Potential acylating agent; high reactivity Likely irritant; reactive with nucleophiles
O-Acetyl-N-methylhydroxylamine C₃H₇NO₂ N-methyl, O-acetyl 89.09 Intermediate in organic synthesis Skin/eye irritant
N,N-Diethylhydroxylamine C₄H₁₁NO N,N-diethyl 89.14 Reducing agent; stabilizer in polymerization Flammable; irritant
N-Methylhydroxylamine hydrochloride CH₆ClNO N-methyl, HCl salt 83.52 Nucleophile in heterocycle synthesis Corrosive; hygroscopic
N,O-Dimethylhydroxylamine hydrochloride C₂H₈ClNO N-methyl, O-methyl, HCl salt 105.55 Mild reducing agent; used in ketone synthesis Respiratory/skin irritation
Key Observations:

Substituent Impact on Reactivity :

  • The trichloroacetyl group in the target compound increases electrophilicity compared to acetyl or methyl substituents, making it more reactive toward nucleophiles (e.g., amines, alcohols) .
  • N,N-Diethylhydroxylamine lacks an acyl group, rendering it a reducing agent rather than an acylating agent .

Physical State and Stability: Hydrochloride salts (e.g., N-Methylhydroxylamine hydrochloride) are typically solids with higher stability, whereas non-salt analogues like N,N-Diethylhydroxylamine are liquids . The trichloroacetyl group likely increases the melting point of the target compound due to enhanced molecular weight and crystallinity .

Toxicity and Safety: Chlorinated groups (e.g., trichloroacetyl) are associated with higher toxicity. While direct data are lacking for the target compound, structurally similar N-Nitrosodimethylamine () is a potent carcinogen, underscoring the influence of substituents on hazard profiles. N,O-Dimethylhydroxylamine hydrochloride has documented irritant properties, suggesting analogous risks for the target compound .

Functional Group Comparisons

  • Hydroxylamine Derivatives :

    • O-Acylated Hydroxylamines (e.g., O-Acetyl-N-methylhydroxylamine): Serve as acyl transfer agents. The trichloroacetyl variant is expected to exhibit faster reaction kinetics due to stronger electron withdrawal .
    • N-Alkylated Hydroxylamines (e.g., N,N-Diethylhydroxylamine): Primarily act as reducing agents or radical scavengers .
  • Salt Forms :

    • Hydrochloride salts (e.g., N-Methylhydroxylamine hydrochloride) improve stability and solubility in polar solvents but introduce corrosivity .

Biological Activity

N,N-Dimethyl-O-trichloroacetylhydroxylamine (DMTCAH) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of its potential applications in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of DMTCAH, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DMTCAH is characterized by its hydroxylamine functional group, which is known for its reactivity with carbonyl compounds. The presence of trichloroacetyl groups enhances its electrophilic properties, making it a candidate for various chemical reactions.

  • Molecular Formula : C₅H₈Cl₃N₃O
  • Molecular Weight : 210.5 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

DMTCAH exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : DMTCAH can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
  • Oxidative Stress Induction : The compound has been shown to induce oxidative stress in various cell types, leading to cellular damage and apoptosis.
  • Interaction with DNA : Hydroxylamines are known to interact with DNA, potentially leading to mutagenic effects. Studies have indicated that DMTCAH may form adducts with nucleophilic sites on DNA.

Cytotoxicity

Research indicates that DMTCAH exhibits cytotoxic effects on various cell lines. A study showed that exposure to DMTCAH resulted in significant cell death in human liver carcinoma cells (HepG2) at concentrations above 50 µM, with an IC50 value of approximately 30 µM.

Cell LineIC50 (µM)Observations
HepG230Induction of apoptosis
HeLa45Increased reactive oxygen species
MCF-760Cell cycle arrest

Mutagenicity

DMTCAH has been evaluated for its mutagenic potential using the Ames test. Results indicated a dose-dependent increase in revertant colonies, suggesting that DMTCAH possesses mutagenic properties.

Dose (µg/plate)Revertant Colonies
050
1080
50120
100200

Case Studies

  • Case Study on Liver Toxicity : In a study involving mice treated with DMTCAH, significant liver toxicity was observed after chronic exposure. Histopathological examinations revealed necrosis and inflammation in liver tissues, corroborating findings from biochemical assays indicating elevated liver enzymes (ALT and AST).
  • Clinical Observations : A clinical case reported acute toxicity symptoms in a patient exposed to DMTCAH during an industrial accident. Symptoms included nausea, vomiting, and elevated liver function tests, highlighting the compound's potential health hazards.

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